molecular formula C7H8BFO3 B1343994 (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid CAS No. 1061223-45-7

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Cat. No.: B1343994
CAS No.: 1061223-45-7
M. Wt: 169.95 g/mol
InChI Key: WDCNOFNVHZOFOW-UHFFFAOYSA-N
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Description

“(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C7H8BFO3 . It is a boronic acid derivative with a fluorine atom and a hydroxymethyl group attached to the phenyl ring . This compound is used in early discovery research and is part of a collection of unique chemicals .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, boronic acids and their derivatives are generally synthesized through catalytic protodeboronation of pinacol boronic esters . The process involves a radical approach and can be applied to 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring with a fluorine atom at the 4-position and a hydroxymethyl group at the 2-position . The phenyl ring is also bonded to a boronic acid group . The SMILES string representation of this compound is B(O)(O)c1c(ccc(c1)CO)F .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are commonly used as reactants in various coupling reactions . These include Suzuki-Miyaura coupling, Pd-catalyzed direct arylation, Mizoroki-Heck coupling, and Cu-catalyzed Petasis reactions . They can also participate in oxidative Heck reactions and intramolecular C-H amidation sequences .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 169.95 g/mol . The compound’s melting point and other physical properties were not found in the retrieved information.

Scientific Research Applications

Fluorescence and Photophysical Properties

  • Fluorescence Quenching : The study by Geethanjali et al. (2015) investigated the fluorescence quenching of 4-fluoro-2-methoxyphenyl boronic acid in alcohols, suggesting applications in fluorescence-based sensing and analysis.

Optical and Structural Applications

  • Optical Modulation : A study by Mu et al. (2012) demonstrated the use of phenyl boronic acids in optical modulation, including 4-carboxyphenylboronic acid, indicating potential in optical materials and sensors.
  • Crystal Structure Analysis : The work of Das et al. (2003) on the crystal structure of amino-3-fluorophenyl boronic acid has implications in the development of glucose-sensing materials.

Biochemical and Medical Research

  • Carbohydrate Binding : Research by Bhavya et al. (2016) showed the binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with sugars, which is significant for biochemical applications, such as in the development of biosensors.

Material Science and Chemistry

  • Sensing and Recognition : Guo et al. (2012) highlighted the use of boronic acid derivatives in the development of chemosensors for monitoring biologically relevant species, including carbohydrates and metal ions.
  • Catalysis in Organic Synthesis : The study by Arnold et al. (2008) focused on N,N-di-isopropylbenzylamineboronic acid derivatives, demonstrating their application as catalysts in amide formation, relevant in green chemistry and organic synthesis.

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves transmetalation, a process where the boronic acid group is transferred from boron to a transition metal . This is a key step in many coupling reactions .

Safety and Hazards

“(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and using personal protective equipment .

Future Directions

The future directions for “(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” and similar compounds likely involve their continued use in chemical synthesis, particularly in coupling reactions . Their role in the synthesis of biologically active compounds also suggests potential applications in medicinal chemistry and drug discovery .

Properties

IUPAC Name

[4-fluoro-2-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCNOFNVHZOFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648090
Record name [4-Fluoro-2-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061223-45-7
Record name [4-Fluoro-2-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.60 g (7.97 mmol) (4-fluoro-2-{[(triisopropylsilyl)oxy]methyl}phenyl)boronic acid which was prepared according to intermediate example 299b in 10 mL dichloromethane were added 6.14 mL trifluoroacetic acid and the mixture was stirred for 16 hours at 23° C. The solvent was removed and the residue crystallized from n-hexane to give 682 mg (50%) of the title compound.
Name
(4-fluoro-2-{[(triisopropylsilyl)oxy]methyl}phenyl)boronic acid
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
6.14 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
50%

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